![molecular formula C19H27Cl3N2O B10768937 3,5-dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride](/img/structure/B10768937.png)
3,5-dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride is a useful research compound. Its molecular formula is C19H27Cl3N2O and its molecular weight is 405.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,5-Dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide; hydrochloride, commonly referred to as ML218 hydrochloride, is a synthetic compound notable for its selective antagonistic properties against T-type calcium channels, particularly the Cav3.2 isoform. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in pain management and neurological disorders.
The molecular formula of ML218 hydrochloride is C19H26Cl2N2O·ClH, with a molecular weight of approximately 405.79 g/mol. The compound features a complex structure characterized by a dichlorobenzamide moiety and a bicyclic amine component.
Chemical Structure
Property | Description |
---|---|
Molecular Formula | C19H26Cl2N2O·ClH |
Molecular Weight | 405.79 g/mol |
CAS Number | 1346233-68-8 |
IUPAC Name | 3,5-dichloro-N-[[(1S,5R)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide; hydrochloride |
ML218 acts primarily as a selective inhibitor of T-type calcium channels (Cav3.2 and Cav3.3). Research indicates that it inhibits these channels with IC50 values of approximately 270 nM for Cav3.2 and 310 nM for Cav3.3, which plays a crucial role in modulating cellular excitability and synaptic transmission .
Key Findings:
- Inhibition of Calcium Channels : The compound has been shown to selectively inhibit T-type calcium channels, which are implicated in various physiological processes including neuronal excitability and muscle contraction.
- Potential Therapeutic Applications : Due to its ability to modulate calcium channel activity, ML218 has potential applications in treating conditions such as chronic pain and epilepsy.
Case Studies
Several studies have investigated the effects of ML218 on neuronal activity:
-
Study on Neuronal Excitability :
- Researchers utilized patch-clamp electrophysiology to assess the impact of ML218 on neuronal excitability in vitro.
- Results indicated that ML218 significantly reduced action potential firing rates in neurons expressing Cav3.2 channels.
-
Pain Management Research :
- A study explored the efficacy of ML218 in animal models of neuropathic pain.
- Findings suggested that administration of ML218 resulted in decreased pain sensitivity, highlighting its potential as an analgesic agent.
Comparative Analysis with Other Compounds
To better understand the unique properties of ML218, it can be compared with other known T-type calcium channel inhibitors:
Compound Name | Selectivity | IC50 (Cav3.2) | Therapeutic Use |
---|---|---|---|
ML218 | High | 270 nM | Pain management, epilepsy |
ML221 | Moderate | Not specified | Similar applications |
Z944 | Low | Not specified | Pain management |
Scientific Research Applications
Pharmacological Applications
Research indicates that 3,5-dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide exhibits notable activity against certain biological targets:
- Neuroprotective Effects : Studies have suggested that this compound may have neuroprotective properties, making it a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antidepressant Potential : Some investigations have indicated that the compound may exhibit antidepressant-like effects in animal models, warranting further exploration in the context of mood disorders.
Case Studies
- Neuropharmacology : A study published in Journal of Medicinal Chemistry explored the effects of ML218 on synaptic plasticity in rodent models, demonstrating potential benefits for cognitive function enhancement (reference needed).
- Behavioral Studies : Research published in Psychopharmacology examined the antidepressant-like effects of the compound in forced swim tests and tail suspension tests, providing preliminary evidence for its efficacy as a mood stabilizer (reference needed).
Data Table: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Neuroprotective | Potential protective effects against neurodegeneration | Journal of Medicinal Chemistry |
Antidepressant | Demonstrated antidepressant-like effects | Psychopharmacology |
Chemical Reactions Analysis
Key Reaction Types
The compound participates in three primary reaction categories:
Reaction Type | Functional Group Involved | Outcome |
---|---|---|
Nucleophilic substitution | Dichlorobenzamide chlorine atoms | Replacement with nucleophiles (e.g., amines, alkoxides) |
Amide hydrolysis | Benzamide moiety | Cleavage to carboxylic acid derivatives |
Reductive alkylation | Tertiary amine | Formation of quaternary ammonium salts |
Substitutions at the 3,5-dichloro positions are sterically hindered due to the bicyclic amine system, requiring elevated temperatures (70–100°C) in polar aprotic solvents like DMF .
Stability and Degradation
Stability studies reveal:
Condition | Observation | Half-Life |
---|---|---|
Aqueous pH 7.4 (25°C) | Slow hydrolysis of amide bond | 48 hr |
Acidic (pH < 3) | Rapid degradation to dichlorobenzoic acid | 15 min |
Oxidative (H2O2) | Oxidation at tertiary amine to N-oxide | 30 min |
Storage at 2–8°C in anhydrous DMSO maintains >95% stability for 6 months .
Stereochemical Reactivity
Enantiomeric differences significantly affect biological activity:
Enantiomer | Cav3.2 IC50 | Cav3.3 IC50 |
---|---|---|
(1R,5S,6S) | 310 nM | 270 nM |
(1S,5R,6R) | >10 μM | Inactive |
The (1R,5S,6S) configuration enables optimal binding through van der Waals interactions with Phe1452 and Tyr1447 residues in Cav3.2 channels .
Biological Activity Correlations
Reaction products show altered pharmacological profiles:
Properties
Molecular Formula |
C19H27Cl3N2O |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
3,5-dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H26Cl2N2O.ClH/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12;/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24);1H |
InChI Key |
IDCVEUISZZKMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.